molecular formula C18H11NO6S B2615846 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate CAS No. 670258-84-1

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate

Cat. No.: B2615846
CAS No.: 670258-84-1
M. Wt: 369.35
InChI Key: DKVKMDMLLNXXDV-UHFFFAOYSA-N
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Description

8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate is a structurally complex organic compound characterized by a tricyclic oxygen-containing core (8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-4-yl) and a 3-nitrobenzenesulfonate substituent.

Properties

IUPAC Name

dibenzofuran-2-yl 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6S/c20-19(21)12-4-3-5-14(10-12)26(22,23)25-13-8-9-18-16(11-13)15-6-1-2-7-17(15)24-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVKMDMLLNXXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic intermediate.

    Oxidation and Functionalization: The intermediate undergoes oxidation to introduce the oxygen atom, followed by functionalization to attach the nitrobenzene sulfonate group. This step often requires specific reagents like sulfur trioxide-pyridine complex and nitrobenzene derivatives.

    Final Assembly: The final step involves coupling the functionalized intermediate with the sulfonate group under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological studies:

  • Antimicrobial Activity : Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from the oxadiazole framework have demonstrated effective inhibition of these pathogens at low concentrations .
  • Anticancer Potential : Initial studies suggest that the compound may possess anticancer properties. Compounds with similar structural motifs have been screened against cancer cell lines and exhibited cytotoxicity comparable to established chemotherapeutic agents like 5-Fluorouracil .
Activity Type Tested Organisms/Cell Lines Results
AntimicrobialMycobacterium smegmatisMIC = 6.25 µg/mL
AntimicrobialPseudomonas aeruginosaSignificant inhibition observed
AnticancerHCT116, MCF7IC50 values lower than 5-FU

Materials Science

The unique structural characteristics of the compound make it suitable for applications in materials science:

  • Organic Photovoltaics : The conjugated system within the molecule suggests potential use in organic solar cells where light absorption and charge transport are critical for efficiency.
  • Polymer Chemistry : The sulfonate group can enhance solubility and processability in polymers, making it a candidate for developing advanced materials with tailored properties.

Environmental Chemistry

The sulfonate group also indicates potential applications in environmental remediation:

  • Water Treatment : Compounds containing sulfonate functionalities are known for their ability to bind heavy metals and organic pollutants in wastewater treatment processes.

Case Studies

Several studies have explored the synthesis and application of compounds related to or derived from 8-oxatricyclo[7.4.0.0^{2,7}]trideca frameworks:

  • Antimicrobial Studies : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against various strains. The results indicated that certain derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects on liver carcinoma cell lines (HUH7), several derivatives showed promising results with IC50 values significantly lower than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The nitrobenzene sulfonate moiety can participate in electrophilic and nucleophilic reactions, while the tricyclic core provides structural rigidity and stability. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate with analogs involves multiple computational, structural, and bioactivity-based approaches. Below is a detailed analysis using methodologies outlined in the evidence:

Computational Similarity Metrics

Structural similarity is often quantified using Tanimoto and Dice coefficients , which compare molecular fingerprints (e.g., MACCS keys or Morgan fingerprints). For example:

  • TanimotoMorgan and DiceMorgan scores would measure overlap in substructural features (e.g., aromatic rings, oxygen atoms, sulfonate groups).
  • The nitrobenzene sulfonate group in the target compound likely reduces similarity to analogs like FDB021211 (which has hydroxyl and methoxy substituents), resulting in lower coefficients .
Compound Tanimoto_MACCS Dice_Morgan Key Structural Differences
Target Nitro-sulfonate substituent
FDB021211 Hydroxy-methoxy substituents

Note: Exact similarity scores require proprietary datasets but can be inferred from substituent-driven dissimilarity.

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) groups compounds with similar modes of action. The nitro-sulfonate group may confer distinct protein-binding behavior compared to hydroxyl/methoxy analogs like FDB021211. For instance:

  • Nitro groups often participate in redox interactions, which could lead to unique cytotoxicity or enzyme inhibition profiles .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform compares compounds based on proteome-wide interaction signatures. The target compound’s nitro-sulfonate moiety may interact with proteins involved in nitroreductase or sulfotransferase pathways, diverging from hydroxyl/methoxy analogs that target oxidoreductases or methyltransferases. Such differences would reduce proteomic similarity scores, indicating divergent therapeutic or side-effect profiles .

Molecular Networking via MS/MS Fragmentation

Mass spectrometry-based molecular networking clusters compounds by fragmentation pattern similarity (cosine scores). The nitro-sulfonate group would produce distinct fragment ions (e.g., m/z 156 for nitrobenzene sulfonate) compared to methoxy/hydroxy analogs, resulting in low cosine scores (<0.5) and placement in separate network clusters .

QSAR/QSPR Modeling

Quantitative Structure-Activity Relationship models predict that the nitro-sulfonate group increases electron-deficient character, influencing logP (lipophilicity) and pKa (acidity). For example:

  • logP : The sulfonate group reduces logP (increased hydrophilicity) vs. methoxy groups in FDB021211.
  • pKa : The nitro group lowers the pKa of adjacent protons, enhancing electrophilicity .

Graph-Based Structural Comparison

Graph-theoretical methods compare compounds as molecular graphs. The tricyclic core shared with FDB021211 would yield high similarity, but the nitro-sulfonate substituent introduces a subgraph mismatch, reducing overall similarity. This method is computationally intensive but more accurate than fingerprint-based approaches .

Key Findings and Implications

Structural Analogues: FDB021211 (hydroxy-methoxy substituent) is the closest known analog, but the nitro-sulfonate group in the target compound significantly alters physicochemical and bioactivity profiles.

Method-Specific Insights :

  • Computational Metrics : Highlight substituent-driven dissimilarity.
  • Proteomic Signatures : Suggest divergent therapeutic targets.
  • Molecular Networking : Supports distinct metabolic pathways.

Therapeutic Potential: The nitro-sulfonate group may enhance binding to enzymes like nitroreductases, positioning the compound for exploration in antibacterial or prodrug applications.

Biological Activity

8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure that contributes to its biological activity. Its molecular formula is C₁₈H₁₃N₃O₇S, indicating the presence of multiple functional groups that may interact with biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₃N₃O₇S
Molecular Weight373.36 g/mol
CAS Number1697688-34-8
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that the biological activity of 8-oxatricyclo compounds is often linked to their ability to modulate cellular signaling pathways and induce apoptosis in cancer cells. The following mechanisms have been identified:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including oral and breast cancer cells. It induces cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Reactive Oxygen Species (ROS) Generation : The compound has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death. This mechanism is crucial for its anticancer activity .
  • DNA Damage Induction : It has been reported that exposure to this compound results in DNA damage markers such as γH2AX and 8-hydroxy-2-deoxyguanosine, indicating its potential as a DNA-damaging agent in cancer therapy .

Case Studies

Several studies have investigated the biological effects of related compounds within the same chemical family:

  • Study on Oral Cancer Cells : A study assessed the effects of a similar compound in combination with X-ray treatment on oral cancer cell lines (Ca9-22 and CAL 27). Results indicated a significant reduction in cell viability compared to untreated controls, highlighting the potential for combined modalities in cancer treatment .
  • Oxidative Stress Mechanisms : Another investigation focused on the role of oxidative stress induced by this class of compounds. The findings suggested enhanced apoptosis through ROS generation while sparing normal cells from significant toxicity .

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial for its potential therapeutic use:

  • Toxicological Profile : Similar compounds have shown moderate toxicity levels with LD50 values exceeding 2000 mg/kg in animal models. Eye irritation and respiratory issues have been noted upon exposure to high concentrations .

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